

A Comparative Analysis of Hyoscyamine Sulphate and Atropine on Heart Rate

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Compound of Interest

Compound Name: *Hyoscyamine sulphate*

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This guide provides an objective comparison of the effects of **hyoscyamine sulphate** and atropine on heart rate, supported by experimental data. Both hyoscyamine and atropine are anticholinergic agents that act as competitive antagonists of muscarinic acetylcholine receptors, thereby influencing the autonomic nervous system's control over cardiac function. While structurally similar—hyoscyamine is the levorotatory isomer of atropine—subtle differences in their pharmacodynamics can lead to varied clinical effects.

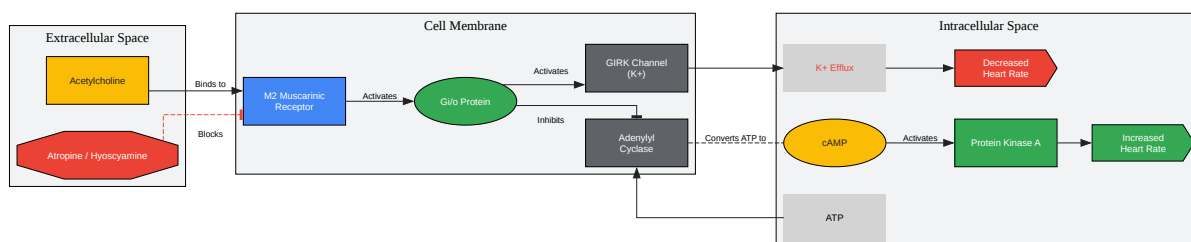
Mechanism of Action

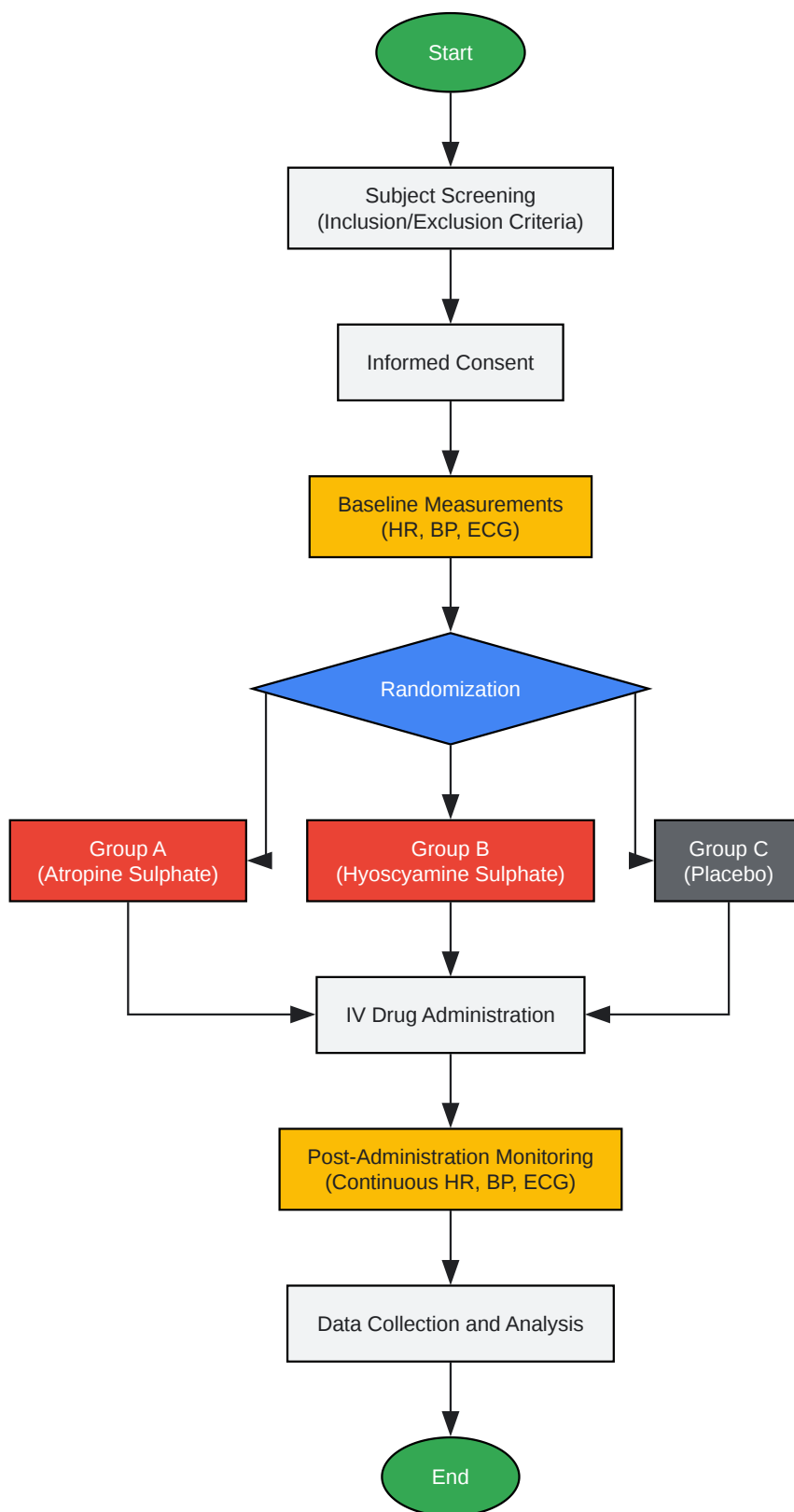
Both **hyoscyamine sulphate** and atropine exert their primary chronotropic effects by blocking the M2 muscarinic receptors in the sinoatrial (SA) node of the heart.^{[1][2]} This antagonism inhibits the parasympathetic (vagal) tone, which normally slows the heart rate. By blocking the action of acetylcholine, these drugs allow for an increased rate of depolarization in the SA node, leading to an accelerated heart rate (tachycardia).^{[3][4]}

However, a key difference has been observed at lower doses. Atropine can paradoxically cause a transient slowing of the heart rate (bradycardia) before the expected tachycardia ensues.^[5] ^[6] This is thought to be due to a central vagal stimulatory effect or blockade of presynaptic M1 receptors that inhibit acetylcholine release. In contrast, some studies suggest that hyoscyamine and its derivatives, such as hyoscine butylbromide, may not exhibit this initial bradycardic effect, producing only a dose-dependent increase in heart rate.

Signaling Pathway

The signaling pathway for both **hyoscyamine sulphate** and atropine at the sinoatrial node is depicted below. By blocking the M2 receptor, they prevent the G-protein mediated inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in increased intracellular cAMP levels and reduced potassium efflux, leading to a faster rate of diastolic depolarization and an increased heart rate.





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